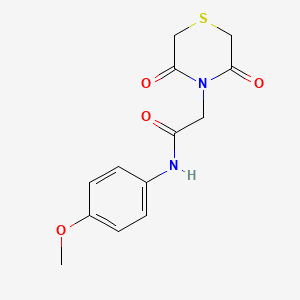

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide" is a derivative of acetamide and is structurally related to a class of compounds that have been studied for their potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the papers discuss similar compounds with morpholin-3-yl and thiazolidin-5-yl moieties, which are of interest due to their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that are designed to yield targeted derivatives with potential biological activities. For instance, the synthesis of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents was achieved by introducing a gem-dimethyl group on the morpholin-2-one core, which improved plasmatic stability while maintaining antifungal activity . Similarly, novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives were synthesized in good yields using conventional, mild reaction conditions . These methods could potentially be adapted for the synthesis of "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of the morpholin-3-yl and thiazolidin-5-yl groups in the compounds mentioned in the papers suggests that these moieties are significant for the compounds' biological functions. The structural features, such as the substitution pattern on the morpholine ring and the presence of a thiazolidine ring, are likely to influence the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the functional groups present in the molecule. The papers do not provide detailed chemical reaction mechanisms, but it is evident that the acetamide moiety can undergo various chemical transformations, which are essential for the synthesis of the derivatives with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are important for their biological efficacy and pharmacokinetic profile. For example, the introduction of a gem-dimethyl group in one of the studied compounds improved its plasmatic stability . The compounds' hypoglycemic and anti-inflammatory activities suggest that they have favorable interactions with biological targets, which could be attributed to their chemical properties .

Scientific Research Applications

Crystal Structures

- Structural Analysis : A study explored the crystal structures of compounds similar to 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide, providing insights into their molecular configurations and potential applications in material science and molecular engineering (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antimicrobial and Hemolytic Activity

- Pharmacological Activities : Research on derivatives of this compound revealed their potential as antimicrobial agents. They exhibited activity against various microbial species, which could have implications in developing new antimicrobial drugs (Gul et al., 2017).

Antitumor Activity

- Cancer Research : A study synthesized derivatives of this compound and tested them for cytostatic activity in vitro against leukemia and mammary tumor cells, indicating potential applications in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).

Structural Properties of Related Compounds

- Chemical Properties and Applications : Investigations into the structural aspects and properties of similar amide-containing derivatives have provided insights into their potential uses in chemistry and materials science (Karmakar, Sarma, & Baruah, 2007).

Molecular Docking and Enzyme Inhibition

- Enzyme Inhibition Studies : Research has been conducted on the synthesis of related compounds and their potential as enzyme inhibitors, which could have implications in drug development and the treatment of various diseases (Virk et al., 2018).

Corrosion Inhibition

- Material Science Applications : Studies have shown that Mannich bases similar to this compound can act as effective corrosion inhibitors for mild steel in acidic solutions, suggesting their use in industrial applications (Nasser & Sathiq, 2017).

Hypoglycemic Activity

- Diabetes Research : A study reported the synthesis of novel derivatives with significant hypoglycemic activity, indicating potential applications in diabetes treatment (Nikaljea, Choudharia, & Une, 2012).

properties

IUPAC Name |

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-19-10-4-2-9(3-5-10)14-11(16)6-15-12(17)7-20-8-13(15)18/h2-5H,6-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEGKPXOWJCOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C(=O)CSCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3011893.png)

![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)

![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)

![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B3011906.png)

![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)

![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)